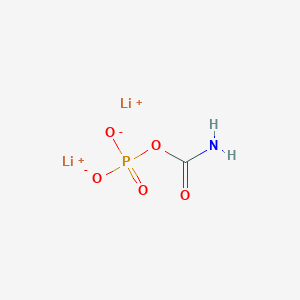

Dilithium carbamoyl phosphate

Beschreibung

Significance as a Central Metabolic Intermediate

Carbamoyl (B1232498) phosphate (B84403) holds a pivotal position in cellular metabolism as it serves as a precursor for two fundamental biosynthetic pathways: the urea (B33335) cycle for nitrogen waste disposal and the de novo synthesis of pyrimidine (B1678525) nucleotides. fiveable.mewikipedia.org This dual role underscores its importance in maintaining nitrogen balance and providing the building blocks for DNA and RNA. fiveable.me The molecule is considered "energy-rich," and its synthesis from bicarbonate, ammonia (B1221849), and phosphate requires the input of energy, typically from ATP. wikipedia.orgmdpi.com This inherent energy allows it to act as an effective carbamyl group donor in subsequent reactions. mdpi.com

Its production is tightly regulated. For instance, Carbamoyl Phosphate Synthetase I (CPSI), the mitochondrial enzyme involved in the urea cycle, is allosterically activated by N-acetylglutamate, linking the enzyme's activity to the concentration of nitrogenous compounds in the cell. fiveable.mewikipedia.org

| Property medchemexpress.comlgcstandards.com | Data medchemexpress.comlgcstandards.com |

| Chemical Name | Carbamic acid, monoanhydride with phosphoric acid, dilithium (B8592608) salt |

| Molecular Formula | CH₂Li₂NO₅P |

| Molecular Weight | 152.89 g/mol (anhydrous basis) |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in water and DMSO |

| Storage | -20°C, hygroscopic |

In terrestrial animals, carbamoyl phosphate is a central molecule in the detoxification of ammonia, a toxic byproduct of amino acid catabolism. fiveable.mewikipedia.org This process, known as the urea cycle, primarily occurs in the mitochondria of liver cells. wikipedia.org The enzyme Carbamoyl Phosphate Synthetase I (CPSI) catalyzes the formation of carbamoyl phosphate from ammonia, bicarbonate, and two molecules of ATP. nih.govwikipedia.org

The reaction proceeds in three distinct steps catalyzed by CPSI:

Bicarbonate is phosphorylated by ATP to form carboxyphosphate (B1215591). wikipedia.org

Ammonia attacks carboxyphosphate, displacing the phosphate to form carbamate (B1207046). wikipedia.org

Carbamate is then phosphorylated by a second molecule of ATP to yield carbamoyl phosphate. wikipedia.org

Once formed, carbamoyl phosphate enters the urea cycle by donating its carbamyl group to ornithine. wikipedia.org This reaction, catalyzed by ornithine transcarbamylase, produces citrulline, which is then further processed through the cycle to ultimately generate urea for excretion. fiveable.mewikipedia.org The efficient channeling of carbamoyl phosphate to ornithine transcarbamylase is crucial, in part because the molecule is thermally labile. pnas.orgnih.gov

| Enzyme nih.govwikipedia.orgwikipedia.org | Location wikipedia.orgmedchemexpress.com | Function in Carbamoyl Phosphate Metabolism nih.govfiveable.mewikipedia.org |

| Carbamoyl Phosphate Synthetase I (CPSI) | Mitochondria | Synthesizes carbamoyl phosphate from ammonia for the urea cycle. |

| Carbamoyl Phosphate Synthetase II (CPSII) | Cytoplasm | Synthesizes carbamoyl phosphate from glutamine for pyrimidine synthesis. |

| Ornithine Transcarbamylase (OTC) | Mitochondria | Uses carbamoyl phosphate and ornithine to form citrulline. |

| Aspartate Transcarbamoylase (ATCase) | Cytoplasm | Uses carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate. |

Carbamoyl phosphate has been a subject of interest in theories concerning the origin of life. mdpi.com It is hypothesized that it could have served as a prebiotic source of both carbamyl and phosphate groups for the abiotic synthesis of crucial molecules like pyrimidines and arginine. nih.govmdpi.com Furthermore, its high-energy phosphate bond suggests it could have played a role in early energy transfer, potentially phosphorylating ADP to form ATP. nih.govmdpi.com Research has also pointed to the possibility of carbamoyl phosphate being synthesized photochemically on the early Earth from inorganic phosphate and ferricyanide (B76249) using visible light. mdpi.com

However, the viability of carbamoyl phosphate as a key prebiotic reagent is challenged by its instability. nih.gov Studies have shown that in aqueous solutions without enzymes, carbamoyl phosphate decomposes into cyanate (B1221674), carbamate, and hydrogencarbonate species within hours. nih.govresearchgate.netresearchgate.net In the presence of ammonia, this decomposition is even faster and generates urea. nih.govresearchgate.net This inherent lability suggests that while carbamoyl phosphate itself may not have persisted long enough to be a primary prebiotic building block, its decomposition products, such as the more stable cyanate, could have served as effective carbamoylating agents in its place. nih.govresearchgate.net Therefore, some researchers propose that molecules like cyanate and urea are more likely substitutes for carbamoyl phosphate in prebiotic scenarios. nih.gov

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1866-68-8 |

|---|---|

Molekularformel |

CH4LiNO5P |

Molekulargewicht |

148.0 g/mol |

IUPAC-Name |

dilithium;carbamoyl phosphate |

InChI |

InChI=1S/CH4NO5P.Li/c2-1(3)7-8(4,5)6;/h(H2,2,3)(H2,4,5,6); |

InChI-Schlüssel |

VSNYYRAGKUJOCA-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].C(=O)(N)OP(=O)([O-])[O-] |

Kanonische SMILES |

[Li].C(=O)(N)OP(=O)(O)O |

Andere CAS-Nummern |

1866-68-8 |

Herkunft des Produkts |

United States |

Synthetic Strategies for Carbamoyl Phosphate

Chemical Synthesis Methodologies

A straightforward chemical method for producing carbamoyl (B1232498) phosphate (B84403) involves the reaction of dihydrogen phosphate with cyanate (B1221674) in an aqueous solution. nih.gov In a typical laboratory synthesis, equimolar amounts of potassium dihydrogen phosphate and potassium cyanate are dissolved in water and warmed to approximately 30°C for 30 minutes. nih.govoup.com

Following the reaction, the solution is cooled on ice. To achieve the desired dilithium (B8592608) salt form, an ice-cold solution of lithium hydroxide (B78521) and perchloric acid is added to adjust the final pH to 8.3. This process results in the precipitation of potassium perchlorate (B79767) and lithium phosphate, which are subsequently removed by filtration. The final product, dilithium carbamoyl phosphate, is obtained with high purity (approximately 90-95%) by the slow addition of ethanol (B145695) to the filtrate, which induces its precipitation. nih.gov

Enzymatic Synthesis Pathways

The CPS enzyme itself is a complex molecular machine. In Escherichia coli, it exists as a heterodimer composed of a small subunit (encoded by the carA gene) and a large subunit (carB gene). tamu.eduwisc.edu The small subunit is responsible for hydrolyzing glutamine to produce ammonia (B1221849). tamu.edu The large subunit contains two homologous domains with ATP-binding sites and is where the synthesis of carbamoyl phosphate occurs. wikipedia.orgwisc.edu These active sites are physically separated and connected by a molecular tunnel, which is nearly 100 Å long, to channel the unstable reaction intermediates (ammonia and carbamate) between them. nih.govebi.ac.uk

Carbamoyl Phosphate Synthetase belongs to the ATP-grasp superfamily of enzymes. wikipedia.orgnih.gov This family is characterized by a unique ATP-binding fold, known as the ATP-grasp fold, which consists of two α + β domains that "grasp" a molecule of ATP between them. nih.gov Enzymes in this superfamily typically catalyze ATP-dependent carboxylate-amine ligase reactions, which proceed through the formation of an acylphosphate intermediate. nih.govebi.ac.uk

CPS utilizes two distinct ATP-grasp domains located in the large subunit to drive the synthesis of carbamoyl phosphate. wikipedia.orgnih.gov The enzyme synchronizes the use of two ATP molecules in a sequential mechanism. nih.gov The N-terminal ATP-grasp domain catalyzes the formation of the first intermediate, while the C-terminal domain catalyzes the final phosphorylation step. wikipedia.orgwisc.edu

The synthesis of carbamoyl phosphate via CPS catalysis occurs through a multi-step reaction sequence. expasy.orgwikipedia.org

Bicarbonate Phosphorylation: The process is initiated by the phosphorylation of bicarbonate by the first molecule of ATP. wikipedia.orgnih.gov This reaction takes place in the N-terminal carboxy phosphate domain of the large subunit and forms a highly reactive carboxyphosphate (B1215591) intermediate, releasing one molecule of ADP. wikipedia.orgwikipedia.org The formation of carboxyphosphate is considered the triggering event for the entire reaction cascade. nih.gov

Carbamate (B1207046) Formation: The newly formed carboxyphosphate then reacts with ammonia. wikipedia.orgebi.ac.uk The ammonia is generated in the small subunit (from glutamine) and travels through an internal molecular tunnel to the large subunit's N-terminal domain. wikipedia.orgtamu.edu This nucleophilic attack of ammonia on carboxyphosphate results in the formation of carbamate and the release of inorganic phosphate. wikipedia.orgexpasy.orgwikipedia.org

The carbamate intermediate, which is unstable, is then transported through the interior of the large subunit to a second active site. wikipedia.orgwisc.edu

Carbamate Phosphorylation: In this final step, the carbamate is phosphorylated by a second molecule of ATP. wikipedia.orgwikipedia.org This reaction is catalyzed by the C-terminal ATP-grasp domain of the large subunit. wikipedia.orgnih.govacs.org The transfer of the phosphate group from ATP to carbamate yields the final product, carbamoyl phosphate, and a second molecule of ADP. wikipedia.orgwikipedia.org

The entire process involves three unstable intermediates (carboxyphosphate, ammonia, and carbamate) and demonstrates a remarkable example of substrate channeling, where intermediates are passed directly from one active site to the next without being released into the bulk solvent. ebi.ac.ukwisc.edu

Carbamoyl Phosphate Synthetase (CPS) Catalysis

Bicarbonate Phosphorylation and Carbamate Formation

Isozymes of Carbamoyl Phosphate Synthetase

Carbamoyl phosphate synthetase (CPS) is the most prevalent enzyme responsible for producing carbamoyl phosphate in nearly all organisms. mdpi.com It catalyzes the ATP-dependent synthesis of carbamoyl phosphate from bicarbonate and a nitrogen source. nih.govwikipedia.org There are three recognized classes of CPS isozymes, designated I, II, and III, which are distinguished by their nitrogen source, cellular location, and regulatory mechanisms. mdpi.comroyalsocietypublishing.org

Carbamoyl Phosphate Synthetase I (CPSI)

Carbamoyl Phosphate Synthetase I (CPSI) is a mitochondrial enzyme that plays a crucial, rate-limiting role in the urea (B33335) cycle in terrestrial vertebrates. wikipedia.orgescholarship.orgbiosynth.com Its primary function is to detoxify ammonia by incorporating it into carbamoyl phosphate, the first committed step in urea production. escholarship.orguniprot.org CPSI utilizes free ammonia as its nitrogen donor and catalyzes its condensation with bicarbonate in a reaction requiring two molecules of ATP. wikipedia.orgescholarship.org

A defining characteristic of CPSI is its absolute dependence on the allosteric activator N-acetyl-L-glutamate (NAG). mdpi.comwikipedia.org NAG is synthesized when there are high concentrations of nitrogen, reflected by an excess of glutamate (B1630785) and arginine. wikipedia.org Its binding to CPSI induces a conformational change that stabilizes the enzyme's active form, thus linking nitrogen surplus directly to an increased capacity for its detoxification via the urea cycle. wikipedia.orguniprot.org In addition to the liver, CPSI is also found in the enterocytes of the small intestine, where it contributes to citrulline and arginine synthesis. escholarship.org

Carbamoyl Phosphate Synthetase II (CPSII)

Carbamoyl Phosphate Synthetase II (CPSII) is a cytosolic enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. droracle.airesearchgate.net Unlike its mitochondrial counterpart, CPSII uses glutamine as its nitrogen source, which it hydrolyzes to produce ammonia internally. mdpi.comwikipedia.org This ammonia is then channeled to a separate active site where it reacts with bicarbonate and two molecules of ATP to form carbamoyl phosphate. wikipedia.orgwikipedia.org

In humans and other eukaryotes, CPSII is not a standalone enzyme but is part of a large, multifunctional protein called CAD. wikipedia.orgfrontiersin.org The CAD protein also contains the enzymatic activities for the next two steps in pyrimidine synthesis: aspartate transcarbamylase (ATCase) and dihydroorotase (DHO). wikipedia.orgfrontiersin.org This multi-enzyme complex facilitates the channeling of the unstable carbamoyl phosphate intermediate directly to the next active site, preventing its degradation. wikipedia.org CPSII activity is regulated by feedback inhibition; it is inhibited by the end-product of the pathway, Uridine triphosphate (UTP), and activated by ATP and phosphoribosyl pyrophosphate (PRPP). wikipedia.org

Carbamoyl Phosphate Synthetase III (CPSIII)

Carbamoyl Phosphate Synthetase III (CPSIII) is an isoform found primarily in the mitochondria of some fish (teleosts and elasmobranchs) and invertebrates. royalsocietypublishing.orgwikipedia.orgebi.ac.uk Like CPSI, it functions in the urea cycle to detoxify nitrogenous waste. wikipedia.org However, CPSIII preferentially uses glutamine as its nitrogen donor, a characteristic it shares with the cytosolic CPSII. mdpi.comroyalsocietypublishing.orgwikipedia.org It is considered evolutionarily related to CPSI, and in some species, it appears to have adapted to use ammonia more efficiently, representing a case of convergent evolution with terrestrial vertebrate CPSI. royalsocietypublishing.org The existence of CPSIII highlights the diverse adaptive strategies organisms have evolved to manage nitrogen metabolism in specific environments, such as during larval stages before gills are fully developed for ammonia excretion or in response to particular aquatic conditions. royalsocietypublishing.orgwikipedia.org

| Feature | Carbamoyl Phosphate Synthetase I (CPSI) | Carbamoyl Phosphate Synthetase II (CPSII) | Carbamoyl Phosphate Synthetase III (CPSIII) |

|---|---|---|---|

| Cellular Location | Mitochondria wikipedia.orgmedchemexpress.com | Cytosol mdpi.commedchemexpress.com | Mitochondria royalsocietypublishing.orgwikipedia.org |

| Nitrogen Source | Ammonia mdpi.comwikipedia.org | Glutamine mdpi.comwikipedia.org | Glutamine mdpi.comwikipedia.org |

| Metabolic Pathway | Urea Cycle / Arginine Synthesis escholarship.orguniprot.org | Pyrimidine Biosynthesis droracle.airesearchgate.net | Urea Cycle wikipedia.org |

| Allosteric Activator | N-acetyl-glutamate (NAG) (obligate) wikipedia.orguniprot.org | ATP, PRPP wikipedia.org | N-acetyl-glutamate (NAG) wikipedia.org |

| Allosteric Inhibitor | None typically cited | Uridine triphosphate (UTP) wikipedia.org | None typically cited |

| Organismal Distribution | Ureotelic vertebrates escholarship.org | Most eukaryotes ebi.ac.uk | Some fish and invertebrates royalsocietypublishing.orgwikipedia.org |

Carbamate Kinase (CK)-Mediated Synthesis

An alternative pathway for carbamoyl phosphate synthesis is catalyzed by carbamate kinase (CK). mdpi.com This enzyme is structurally and evolutionarily distinct from the large, multi-domain CPS enzymes and belongs to the amino-acid kinase family. mdpi.comnih.gov The CK-mediated reaction is a more direct, single-step phosphorylation that uses one molecule of ATP to convert carbamate into carbamoyl phosphate. mdpi.comvliz.be Carbamate itself can be formed spontaneously in solution from ammonia and bicarbonate. vliz.beresearchgate.net

While often associated with catabolic pathways like the arginine deiminase pathway where it generates ATP from carbamoyl phosphate, CK can also function anabolically to produce carbamoyl phosphate. mdpi.comvliz.be In some organisms, particularly hyperthermophilic archaea like Pyrococcus furiosus that lack canonical CPS genes, a CK-like enzyme serves as the primary source of anabolic carbamoyl phosphate. mdpi.comnih.gov These specialized CKs consume two ATP molecules per carbamoyl phosphate synthesized, distinguishing them from typical catabolic CKs and suggesting they represent a primitive evolutionary step toward the more complex CPS enzymes. nih.gov

Catabolic Transcarbamylase Contributions

Carbamoyl phosphate can also be generated through the action of catabolic transcarbamylases. mdpi.com This mechanism is fundamentally different from CPS and CK pathways as it involves phosphorolysis—the cleavage of a bond by the addition of inorganic phosphate (Pi). mdpi.com The best-studied example is the catabolic ornithine transcarbamylase (OTCase) found in the arginine deiminase pathway in various microorganisms, such as Pseudomonas aeruginosa. mdpi.comuniprot.org

This enzyme catalyzes the reverse of the typical anabolic reaction; it breaks down citrulline in the presence of inorganic phosphate to yield ornithine and carbamoyl phosphate. uniprot.orgwikipedia.org The carbamoyl phosphate produced can then be used by carbamate kinase to phosphorylate ADP, generating a molecule of ATP for the cell. uniprot.org While anabolic and catabolic OTCases may have high sequence similarity, they are typically distinct enzymes optimized to function in opposite directions of the reaction. mdpi.com The catabolic enzyme, for instance, has a poor affinity for carbamoyl phosphate, which favors the phosphorolysis of citrulline over its synthesis. uniprot.org

Enzymatic Reaction Mechanisms and Kinetics Involving Carbamoyl Phosphate

Detailed Mechanistic Investigations of Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS)

The generally accepted mechanism is as follows:

Phosphorylation of bicarbonate by the first ATP molecule to form carboxyphosphate (B1215591). wikipedia.orgqmul.ac.uk

Hydrolysis of glutamine (in glutamine-dependent CPS) to release ammonia (B1221849). acs.orgqmul.ac.uk

Nucleophilic attack by ammonia on carboxyphosphate to form carbamate (B1207046) and release inorganic phosphate. wikipedia.orgqmul.ac.uk

Phosphorylation of carbamate by the second ATP molecule to yield the final product, carbamoyl phosphate. wikipedia.orgqmul.ac.uk

Due to the chemical instability of the ammonia and carbamate intermediates, CPS has evolved a sophisticated mechanism to protect them from the aqueous solvent and efficiently move them between active sites. tamu.eduwisc.edu

One of the most fascinating features of CPS is its use of an intramolecular tunnel, approximately 100 Å in length, to connect its three remote active sites. tamu.edunih.govqmul.ac.uknih.gov This tunnel facilitates the direct transfer of the labile reaction intermediates, ammonia and carbamate, from their site of synthesis to their site of utilization. wikipedia.orgnih.govresearchgate.net This process, known as substrate channeling, prevents the diffusion and decomposition of these unstable molecules in the solvent, prevents their entry into competing metabolic pathways, and increases the local concentration at the subsequent active site. researchgate.net

The necessity for channeling is underscored by the inherent instability of the intermediates. Carboxyphosphate is highly reactive, and both ammonia and carbamate are prone to rapid breakdown or protonation in the cellular environment. wisc.eduacs.org X-ray crystallographic studies of Escherichia coli CPS provided the first structural evidence for this extensive tunnel, revealing a molecular conduit that shields the intermediates as they traverse the enzyme's interior. tamu.edunih.gov

In glutamine-dependent CPS, the small subunit catalyzes the hydrolysis of glutamine to produce ammonia. acs.orgqmul.ac.uk This ammonia molecule must then travel approximately 45 Å through the "ammonia tunnel" to the large subunit, where it reacts with carboxyphosphate. researchgate.net The tunnel provides a protected pathway, ensuring the ammonia does not equilibrate with the bulk solvent. tamu.edu

Molecular dynamics simulations have provided significant insights into the transport mechanism. researchgate.netresearcher.lifetamu.edu These studies show that the tunnel is a low free-energy path for the translocation of uncharged ammonia (NH3), but presents a very high energy barrier (22.4 kcal/mol) for the passage of the ammonium (B1175870) ion (NH4+). researcher.lifetamu.edu This confirms that the tunnel is specific for ammonia. The transport is not a simple diffusion but a stepwise process. The ammonia molecule forms and breaks a series of hydrogen bonds with hydrophilic residues lining the tunnel wall, including Gly-292, Ser-35, Pro-358, Gly-293, and Thr-37, as it moves toward the large subunit. researcher.lifetamu.edu Key residues near the glutamine hydrolysis site, such as His-353 and Lys-202, work together to direct the newly formed ammonia into the tunnel entrance. tamu.edu

Table 1: Energetic Barriers for Intermediate Transport in CPS Tunnels

| Intermediate | Tunnel | Calculated Energy Barriers (kcal/mol) | Reference |

|---|---|---|---|

| Ammonia (NH3) | Ammonia Tunnel | Two low barriers of 3.9 and 5.5 | researcher.lifetamu.edu |

| Ammonium (NH4+) | Ammonia Tunnel | High barrier of 22.4 | researcher.lifetamu.edu |

| Carbamate | Carbamate Tunnel | Two barriers of 6.7 and 8.4 | nih.govacs.org |

After its formation from ammonia and carboxyphosphate in the N-terminal domain of the large subunit, the carbamate intermediate must travel nearly 40 Å through the "carbamate tunnel" to the C-terminal domain for the final phosphorylation step. nih.govacs.org This tunnel is formed by approximately 30 amino acid residues, contributed equally by the N-terminal and C-terminal domains of the large subunit. tamu.edu

The architecture of the carbamate tunnel is complex. Molecular dynamics simulations indicate it is not a simple, uniform tube but consists of three water-filled pockets connected by two narrow constrictions near residues Ala-23 and Gly-575. nih.govacs.org The translocation of carbamate through these constrictions represents the main energy barriers to its transport, calculated to be 6.7 and 8.4 kcal/mol. nih.govacs.org

The tunnel's interior is lined with several highly conserved glutamate (B1630785) and arginine residues that play crucial roles in transport and stability. tamu.edunih.gov Five glutamate residues (Glu-25, Glu-383, Glu-577, Glu-604, and Glu-916) are clustered within the tunnel, creating an electrostatic environment that may help stabilize the tunnel's architecture and prevent the decomposition of the negatively charged carbamate. tamu.edunih.gov Two arginine residues, Arg-306 and Arg-848, are positioned at either end of the tunnel, where they also participate in binding the γ-phosphate of ATP in their respective active sites. tamu.edunih.gov These arginines are thought to act as gates, controlling access to the tunnel. tamu.edu The release of phosphate from the first active site is proposed to allow a conformational change in Arg-306, which opens the tunnel entrance for carbamate. nih.govacs.org

Table 2: Effect of Mutations in the Carbamate Tunnel on CPS Activity

| Mutant | Location/Role | Relative Catalytic Activity (%) | Reference |

|---|---|---|---|

| A23F | Narrow constriction point | 1.7 | nih.govacs.org |

| G575F | Narrow constriction point | 3.8 | nih.govacs.org |

| E25A | Tunnel lining | Diminished activity | tamu.edu |

| R306A | Tunnel entrance/gate | Diminished activity | tamu.edu |

First ATP: In the N-terminal half of the large subunit, the first ATP molecule phosphorylates bicarbonate to form the high-energy intermediate carboxyphosphate. wikipedia.orgacs.orgqmul.ac.uk

Second ATP: In the C-terminal half, the second ATP molecule phosphorylates the carbamate intermediate to produce carbamoyl phosphate. wikipedia.orgacs.orgqmul.ac.uk

A key question in CPS mechanistics is how these two ATP hydrolysis events, occurring at distant sites, are coordinated. A proposed "nucleotide switch" mechanism suggests that the two sites are functionally coupled. pnas.orgpnas.org In this model, the binding and hydrolysis of ATP at one site (domain C, the carbamate phosphorylation site) acts as a molecular switch, inducing a conformational change in the other site (domain B, the bicarbonate phosphorylation site). pnas.orgpnas.org This conformational change "switches on" the domain B active site, allowing it to bind its substrates and catalyze the formation of carbamate. pnas.org The energy from ATP hydrolysis at one site is thus used to drive conformational changes that facilitate catalysis at the other, ensuring the reaction proceeds in a coordinated and efficient manner. pnas.orgpnas.org This coupling ensures that the entire four-step reaction sequence is completed before the final product is released.

CPS is a major metabolic control point, and as such, its activity is tightly regulated. tamu.eduwisc.edu The regulatory mechanisms differ between the various isozymes of CPS. For instance, E. coli CPS is regulated by the end products of the pathways it initiates, being activated by ornithine (a precursor for arginine synthesis) and inhibited by UMP (an end product of pyrimidine (B1678525) synthesis). acs.org In contrast, mammalian mitochondrial CPS I, the first enzyme of the urea (B33335) cycle, is subject to a distinct and crucial form of allosteric regulation. mdpi.comcsic.es

The activity of mammalian CPS I is absolutely dependent on the presence of the allosteric activator N-Acetyl-L-Glutamate (NAG). qmul.ac.ukmdpi.comcsic.es NAG is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS). csic.eswikipedia.org The concentration of NAG in the mitochondria serves as a signal of the cell's nitrogen and amino acid status. csic.es

NAG binds to a specific allosteric site on CPS I, which is located in the C-terminal domain of the enzyme. nih.gov The binding of NAG induces a significant conformational change that is transmitted through the enzyme structure to the catalytic sites. wikipedia.org This structural reorganization switches the enzyme from an inactive to an active state, enhancing its ability to bind substrates and perform catalysis. wikipedia.orgscbt.com Specifically, NAG binding triggers changes in several loop regions that propagate to the bicarbonate-phosphorylating domain, activating the entire catalytic cascade. wikipedia.org This allosteric activation is a critical control mechanism, ensuring that the energy-intensive process of ammonia detoxification via the urea cycle is only switched on when there is an excess of nitrogen, as indicated by high levels of glutamate and, consequently, NAG. csic.es The activation constant (Ka) for NAG with rat liver CPS I has been reported to be 0.11 mM. uniprot.org

Allosteric Regulation of Carbamoyl Phosphate Synthetase Activity

Regulation by Nucleotides and Other Metabolites

The activity of enzymes that utilize carbamoyl phosphate is intricately regulated by a variety of nucleotides and other metabolites, ensuring that the production of key biomolecules is tightly coupled to the cell's metabolic state.

Carbamoyl Phosphate Synthetase (CPS) is a primary example of such regulation. In Escherichia coli, CPS activity is allosterically controlled by several metabolites. nih.govresearchgate.net UMP acts as an inhibitor, signaling an abundance of pyrimidines, while ornithine and IMP function as activators. nih.govresearchgate.net Ornithine, a precursor in the arginine biosynthesis pathway, and IMP, an intermediate in purine (B94841) metabolism, signal the need for carbamoyl phosphate for their respective pathways. nih.govresearchgate.net This regulation involves changes in the enzyme's oligomerization state; ornithine and IMP promote the formation of a more active tetrameric form, whereas UMP favors a less active dimeric state. nih.gov

In mammals, there are two isoforms of CPS with distinct regulatory mechanisms. CPS I, located in the mitochondria and involved in the urea cycle, is allosterically activated by N-acetyl-L-glutamate (NAG). wikidoc.orgwikipedia.orgqmul.ac.ukmedscape.com This activation is crucial for detoxifying ammonia. medscape.com The binding of NAG induces conformational changes that stabilize the active form of the enzyme. wikidoc.orgwikipedia.org CPS II, a cytosolic enzyme responsible for the first step in de novo pyrimidine biosynthesis, is regulated by different effectors. fiveable.medroracle.ai It is activated by ATP and phosphoribosyl pyrophosphate (PRPP), indicating a demand for nucleotide synthesis, and is subject to feedback inhibition by UTP, the end product of the pyrimidine pathway. fiveable.medroracle.ai

Aspartate Transcarbamoylase (ATCase), the enzyme that catalyzes the next step in pyrimidine biosynthesis, is a classic model for allosteric regulation. proteopedia.orgnih.govwikipedia.org In E. coli, ATCase is inhibited by CTP, the final product of the pyrimidine pathway, and in some cases, this inhibition is enhanced by UTP. nih.govkenyon.edu Conversely, ATP, a purine nucleotide, acts as an activator. wikipedia.org This reciprocal regulation helps to maintain a balanced pool of purine and pyrimidine nucleotides within the cell. The binding of these regulatory nucleotides to sites distinct from the active site—approximately 60 Å away—induces significant conformational changes that alter the enzyme's catalytic activity. nih.gov The enzyme can exist in a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. proteopedia.orgwikipedia.org CTP binding shifts the equilibrium towards the T state, while ATP binding favors the R state. wikipedia.org

Mechanisms of Carbamoyl Transferases

Carbamoyl transferases are a class of enzymes that catalyze the transfer of a carbamoyl group from carbamoyl phosphate to an acceptor molecule. Two of the most well-studied examples are ornithine transcarbamoylase and aspartate transcarbamoylase.

Ornithine Transcarbamoylase Catalysis

Ornithine transcarbamoylase (OTC), also known as ornithine carbamoyltransferase, is a key enzyme in the urea cycle and arginine biosynthesis. nih.govwikipedia.orgebi.ac.uk It catalyzes the formation of citrulline and inorganic phosphate from carbamoyl phosphate and L-ornithine. ebi.ac.ukplos.org The catalytic mechanism involves a nucleophilic attack by the δ-amino group of ornithine on the carbonyl carbon of carbamoyl phosphate. nih.govwikipedia.orgebi.ac.uk This forms a tetrahedral intermediate which then collapses, releasing citrulline and phosphate. ebi.ac.uk The enzyme's active site provides a specific environment that stabilizes this transition state. nih.gov

The reaction catalyzed by OTC follows an ordered sequential bi-bi mechanism. nih.govplos.orgcas.cz This means that the substrates bind to the enzyme in a specific order, and the products are also released in a defined sequence. Carbamoyl phosphate is the first substrate to bind to the enzyme, forming a binary complex. nih.govplos.org This binding induces a global conformational change in the enzyme, which creates the binding site for the second substrate, L-ornithine. nih.govplos.org The binding of ornithine then triggers further conformational changes that shield the active site from the solvent and bring the substrates into the correct orientation for catalysis. nih.gov After the reaction, citrulline is the first product to be released, followed by inorganic phosphate. plos.org This ordered mechanism ensures the efficient and controlled synthesis of citrulline. nih.gov

Aspartate Transcarbamoylase Catalysis

Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate, the committed step in pyrimidine biosynthesis in many organisms. nih.govebi.ac.ukmdpi.com The catalytic mechanism is also ordered, with carbamoyl phosphate binding first, followed by aspartate. mdpi.com The amino group of aspartate acts as a nucleophile, attacking the carbonyl carbon of carbamoyl phosphate. ebi.ac.uk The active site contains residues that facilitate this reaction by activating the aspartate amino group and stabilizing the developing negative charge on the carbonyl oxygen of carbamoyl phosphate. kenyon.eduebi.ac.uk

The enzyme undergoes significant conformational changes upon substrate binding. wikipedia.orgkenyon.edu The binding of carbamoyl phosphate causes a minor structural change, but the subsequent binding of aspartate triggers a large-scale transition from the low-activity T state to the high-activity R state. mdpi.com This transition involves the movement of the catalytic trimers and regulatory dimers relative to each other, leading to a more open and active conformation. wikipedia.orgkenyon.edu

Kinetic Characterization of Carbamoyl Phosphate Utilizing Enzymes

The kinetic properties of enzymes that utilize carbamoyl phosphate have been extensively studied to understand their efficiency and regulation. These studies typically involve determining key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

For Ornithine Transcarbamoylase (OTC) , kinetic constants vary depending on the source of the enzyme and the experimental conditions. For instance, purified hepatic OTC has a Km of 0.26 mM for carbamoyl phosphate and 0.4 mM for L-ornithine at pH 7.7. nih.gov In contrast, OTC from Spinacea oleracea (spinach) exhibits a Km of 3.5 µM for carbamoyl phosphate and 0.19 mM for L-ornithine. cas.cz Studies on permeabilized mitochondria have shown that the apparent Km values for both substrates are higher in situ compared to the soluble enzyme, suggesting that the mitochondrial environment influences enzyme kinetics. nih.gov

Aspartate Transcarbamoylase (ATCase) from E. coli does not follow simple Michaelis-Menten kinetics due to its allosteric nature, exhibiting a sigmoidal dependence of reaction velocity on substrate concentration. wikipedia.orgpnas.org However, kinetic parameters can be determined under specific conditions. For mammalian ATCase, the Km values for carbamoyl phosphate and aspartate have been reported to be 1.25 mM and 6.7 mM, respectively. tandfonline.com The kinetic behavior of ATCase is significantly influenced by allosteric effectors. The presence of the activator ATP decreases the apparent Km for aspartate, while the inhibitor CTP increases it. wikipedia.org

The following table provides a summary of reported kinetic parameters for these enzymes from various sources.

| Enzyme | Source | Substrate | Km | Vmax | Reference |

| Ornithine Transcarbamoylase | Human Liver | Carbamoyl Phosphate | 0.26 mM | - | nih.gov |

| Ornithine Transcarbamoylase | Human Liver | L-Ornithine | 0.4 mM | - | nih.gov |

| Ornithine Transcarbamoylase | Spinacea oleracea | Carbamoyl Phosphate | 3.5 µM | 7.0 ± 1.5 pmol s⁻¹ | cas.cz |

| Ornithine Transcarbamoylase | Spinacea oleracea | L-Ornithine | 0.19 mM | 7.0 ± 1.5 pmol s⁻¹ | cas.cz |

| Aspartate Transcarbamoylase | Mammalian | Carbamoyl Phosphate | 1.25 mM | - | tandfonline.com |

| Aspartate Transcarbamoylase | Mammalian | Aspartate | 6.7 mM | - | tandfonline.com |

These kinetic data are crucial for understanding the metabolic flux through pathways involving carbamoyl phosphate and how this flux is controlled in response to cellular needs.

Computational and Theoretical Approaches to Carbamoyl Phosphate Biochemistry

Molecular Dynamics Simulations of Substrate and Intermediate Transport

Carbamoyl (B1232498) phosphate (B84403) synthetase, a heterodimeric enzyme in Escherichia coli, catalyzes the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. tamu.edu This process involves the generation of highly reactive and unstable intermediates, namely ammonia (B1221849) and carbamate (B1207046), which must be transported between three distinct active sites separated by significant distances. tamu.edupnas.org To protect these intermediates from the bulk solvent, the enzyme utilizes two intramolecular tunnels. tamu.edunih.gov MD simulations have been crucial in demonstrating the functional existence of these tunnels and detailing the dynamics of intermediate transport. acs.orgacs.org

The transport of ammonia is a rapid process, occurring in stages through a hydrophilic passage. tamu.eduresearchgate.net Key residues within the small subunit, such as His-353, Lys-202, and Ser-47, work together to guide ammonia from its formation site into the tunnel. tamu.eduresearchgate.netnih.gov The ammonia molecule then moves by forming and breaking a series of hydrogen bonds with residues lining the tunnel, including Gly-292, Ser-35, Pro-358, Gly-293, and Thr-37. tamu.edunih.govresearcher.life

The journey through the entire tunnel involves several steps. Initially, ammonia is solvated in a water pocket, gaining a stabilization of over 7 kcal/mol in free energy. tamu.edu The subsequent migration through the tunnel involves overcoming relatively low energy barriers. The highest barrier, 7.2 kcal/mol, is located at a narrow "turning gate" in the large subunit, which is surrounded by the side chains of Cys-232, Ala-251, and Ala-314. tamu.edunih.gov After passing this gate, ammonia enters a more hydrophobic section of the passage before a hydrogen bond with Thr-249 facilitates its delivery to the active site for carbamate synthesis. tamu.edunih.gov The formation of the carboxy phosphate intermediate is thought to trigger a conformational change at this turning gate, coordinating the transport of ammonia with its subsequent reaction. nih.gov

| Pathway Segment | Description | Energy Barrier (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Small Subunit (Step 1) | Delivery from formation site to a water reservoir. | 3.9 | His-353, Lys-202, Ser-47 | tamu.edunih.gov |

| Small Subunit (Step 2) | Migration through the hydrophilic exit passage of the small subunit. | 5.5 | Gly-292, Ser-35, Pro-358, Gly-293, Thr-37 | tamu.eduacs.orgnih.gov |

| Large Subunit (Turning Gate) | Passage through a narrow, turning gate. | 7.2 | Cys-232, Ala-251, Ala-314 | tamu.edunih.gov |

| Large Subunit (Post-Gate) | Transport through a hydrophobic passage to the active site. | <3.0 | Thr-249 | tamu.edunih.gov |

Once ammonia reacts with carboxy phosphate, the resulting intermediate, carbamate, must travel nearly 40 Å from its site of formation in the N-terminal domain to the C-terminal domain for the final phosphorylation step. nih.govresearchgate.netacs.org MD simulations and potential of mean force (PMF) calculations have elucidated the dynamics of this second transport process. nih.govacs.org

The carbamate tunnel is not a simple conduit but is composed of three distinct water pockets connected by two narrow constrictions near residues Ala-23 and Gly-575. nih.govacs.org These constrictions act as molecular valves and present energy barriers to carbamate translocation. nih.gov The passage through the first constriction near Ala-23 has a free energy barrier of 6.7 kcal/mol, while the second, near Gly-575, has a barrier of 8.4 kcal/mol. acs.org

The translocation is critically dependent on the conformational state of the enzyme, particularly the release of phosphate from the carbamate formation site. nih.gov The release allows the side chain of Arg-306 to rotate, a change that is prohibited by a high energy barrier (at least 23 kcal/mol) when phosphate is bound. acs.org This rotation of Arg-306 opens the tunnel entrance and shields the negatively charged carbamate from repulsive electrostatic interactions with nearby glutamate (B1630785) residues (Glu-25, Glu-308, and Glu-604), facilitating its entry and passage. nih.gov

| Feature | Location/Residues | Description | Energy Barrier (kcal/mol) | Source |

|---|---|---|---|---|

| Tunnel Entrance Gate | Arg-306 | Rotation of Arg-306 opens the tunnel entrance upon phosphate release. | - | nih.govacs.org |

| First Constriction | Near Ala-23 | First narrow region acting as a molecular valve. | 6.7 | acs.org |

| Second Constriction | Near Gly-575 | Second narrow region acting as a molecular valve. | 8.4 | nih.govacs.org |

| Water Pockets | Throughout the tunnel | Three pockets containing ~21, 9, and 9 water molecules respectively, solvating carbamate. | - | acs.org |

Ammonia Migration Pathways and Energy Barriers

Free Energy Landscape Analysis of Reaction Intermediates

For ammonia, the free energy profile shows that its transfer through the small subunit tunnel is a spontaneous process with low free-energy barriers of 3.9 and 5.5 kcal/mol. tamu.edunih.govresearcher.life The highest barrier along the entire ~45 Å path is 7.2 kcal/mol. tamu.edunih.gov This low-energy path ensures the efficient delivery of ammonia from one active site to the next. tamu.edu In contrast, the calculated free energy barrier for ammonium (B1175870) (NH₄⁺) transport is significantly higher at 22.4 kcal/mol, highlighting the tunnel's selectivity. tamu.edunih.gov

For carbamate, the free energy landscape is more rugged, characterized by minima corresponding to the three water pockets and peaks corresponding to the narrow constrictions. nih.govacs.org The relative free energies for carbamate residing in the three successive water pockets are 5.8, 0, and 1.6 kcal/mol, respectively. acs.org The translocation is governed by two main barriers of 6.7 and 8.4 kcal/mol. acs.org A critical finding from free energy calculations is the conformational gating mechanism involving Arg-306. The release of phosphate dramatically lowers the energy barrier for the rotation of Arg-306, a prerequisite for carbamate to enter the tunnel. nih.gov This demonstrates a sophisticated coupling between a chemical step (phosphate release) and the physical transport of an intermediate. nih.govacs.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| ADP |

| ATP |

| Ammonia |

| Ammonium |

| Bicarbonate |

| Carbamate |

| Carbamoyl phosphate |

| Carboxy phosphate |

| Glutamate |

| Glutamine |

| Phosphate |

Metabolic Networks and Pathways Involving Carbamoyl Phosphate

Carbamoyl (B1232498) Phosphate (B84403) in the Urea (B33335) Cycle

In most terrestrial vertebrates, the urea cycle is the primary pathway for detoxifying ammonia (B1221849), a toxic byproduct of amino acid catabolism. nih.govnumberanalytics.com Carbamoyl phosphate serves as a key entry point for nitrogen into this cycle. fiveable.me

The synthesis of carbamoyl phosphate for the urea cycle occurs within the mitochondria of liver cells. nih.govnews-medical.net The reaction is catalyzed by carbamoyl phosphate synthetase I (CPS I) , which utilizes ammonia, bicarbonate, and two molecules of ATP. news-medical.netwikipedia.org This initial step is rate-limiting and is allosterically activated by N-acetylglutamate. nih.govwikipedia.org

Key Enzymes and Reactions in the Urea Cycle Involving Carbamoyl Phosphate

| Step | Reactants | Products | Enzyme | Location |

|---|---|---|---|---|

| 1 | NH₃ + HCO₃⁻ + 2ATP | Carbamoyl phosphate + 2ADP + Pi | Carbamoyl Phosphate Synthetase I (CPS I) | Mitochondria |

Carbamoyl Phosphate in Pyrimidine (B1678525) Nucleotide Biosynthesis

Carbamoyl phosphate is also a fundamental building block for the de novo synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. fiveable.medavuniversity.org This pathway begins in the cytosol of animal cells, in contrast to the mitochondrial location of its synthesis for the urea cycle. fiveable.medavuniversity.org

The carbamoyl phosphate used in this pathway is synthesized by carbamoyl phosphate synthetase II (CPS II) . fiveable.memedchemexpress.com Unlike CPS I, CPS II uses the amide group of glutamine as the nitrogen source and does not require N-acetylglutamate for activation. mdpi.com In mammals, CPS II is part of a large multifunctional protein called CAD , which also contains the next two enzymes in the pathway: aspartate transcarbamoylase and dihydroorotase. mdpi.com

The first committed step in pyrimidine biosynthesis involves the condensation of carbamoyl phosphate with aspartate to form N-carbamoylaspartate, a reaction catalyzed by aspartate transcarbamylase (ATCase) . davuniversity.orglibretexts.org This product is then converted through a series of reactions into the first pyrimidine nucleotide, uridine monophosphate (UMP) , which serves as the precursor for all other pyrimidine nucleotides like CTP. fiveable.medavuniversity.orglibretexts.org

Comparison of Carbamoyl Phosphate Synthetases

| Feature | Carbamoyl Phosphate Synthetase I (CPS I) | Carbamoyl Phosphate Synthetase II (CPS II) |

|---|---|---|

| Metabolic Pathway | Urea Cycle wikipedia.orgwikipedia.org | Pyrimidine Biosynthesis fiveable.medavuniversity.org |

| Location | Mitochondria nih.govwikipedia.org | Cytosol fiveable.me |

| Nitrogen Source | Ammonia nih.govwikipedia.org | Glutamine mdpi.comdavuniversity.org |

| Allosteric Activator | N-acetylglutamate (obligate) nih.govwikipedia.org | ATP, PRPP davuniversity.org |

| Allosteric Inhibitor | None specified | UTP, UDP davuniversity.org |

Carbamoyl Phosphate in Arginine Biosynthesis

In many organisms, including bacteria and lower eukaryotes, carbamoyl phosphate is a direct precursor for the biosynthesis of the amino acid arginine . frontiersin.orgnih.gov This pathway shares several intermediates and enzymes with the urea cycle.

The synthesis of carbamoyl phosphate for this purpose is often catalyzed by a dedicated carbamoyl phosphate synthetase. frontiersin.orgnih.gov In Saccharomyces cerevisiae (baker's yeast), for instance, an arginine-specific CPSase, composed of two subunits, synthesizes carbamoyl phosphate in the cytoplasm. uniprot.org This enzyme uses glutamine as the nitrogen source. uniprot.org

Similar to the urea cycle, the carbamoyl phosphate then donates its carbamoyl group to ornithine to form citrulline. frontiersin.org Citrulline is subsequently converted to argininosuccinate (B1211890) and then to arginine through a series of enzymatic steps. frontiersin.org Therefore, carbamoyl phosphate acts as a crucial link between nitrogen assimilation and amino acid synthesis in these organisms. nih.govfrontiersin.org

Interconnections with Other Metabolic Pathways

The role of carbamoyl phosphate extends beyond these primary anabolic pathways, connecting to cellular energy metabolism and the production of specialized compounds.

In some anaerobic microorganisms, the breakdown of arginine via the arginine deiminase (ADI) pathway serves as a means of generating ATP when other energy sources are scarce. plos.orgtaylorandfrancis.com In the final step of this pathway, carbamate (B1207046) kinase (CK) catalyzes the transfer of the phosphate group from carbamoyl phosphate to ADP, producing ATP and carbamate. plos.orgsemanticscholar.org

This reaction is a form of substrate-level phosphorylation and provides a direct metabolic advantage to organisms living in energy-deficient environments. taylorandfrancis.com The carbamate kinase reaction is reversible and, in some archaea, can function in the anabolic direction to produce carbamoyl phosphate. semanticscholar.orgnih.gov

Carbamoyl phosphate also serves as a precursor in the biosynthesis of certain specialized metabolites, including some antibiotics. mdpi.com The carbamyl group from carbamoyl phosphate can be transferred to various molecules to create these complex structures. This highlights the versatility of carbamoyl phosphate as a building block in microbial secondary metabolism. mdpi.com

Evolutionary Trajectories of Carbamoyl Phosphate Metabolism

Phylogenetic Analysis of Carbamoyl (B1232498) Phosphate (B84403) Synthetase Genes and Proteins

Phylogenetic analysis of CPS genes and their corresponding protein sequences provides a window into their deep evolutionary past. nih.gov These studies reveal a complex history that includes ancient gene duplication events, fusions, and subsequent divergences that have given rise to the variety of CPS enzymes observed today. nih.govoup.com Comprehensive phylogenetic trees, constructed using dozens of complete CPS sequences from across the domains of life, have helped to untangle these relationships. nih.gov

Notably, such analyses indicate that the CPS sequence from archaea is more closely related to that of eukaryotes than to bacteria. nih.gov The ancestral form of the enzyme is suggested to have been a heterodimer, as the most ancient lineages in phylogenetic trees feature separate genes for the different functional domains. oup.com

The evolutionary history of CPS is marked by critical gene duplication and fusion events. nih.gov A key event was an ancient internal duplication of a gene that gave rise to the two homologous "kinase" subdomains within the synthetase domain. nih.govtamu.edu This duplication is so ancient that it predates the divergence of Bacteria, Archaea, and Eukarya, making it a useful marker for rooting the tree of life. nih.govoup.com

Following this internal duplication, entire CPS genes also duplicated, leading to specialized isozymes. nih.gov In eukaryotes, a major duplication event occurred after the divergence from plants, which generated two distinct enzymes: one dedicated to arginine biosynthesis and the other to pyrimidine (B1678525) biosynthesis. nih.gov This specialization was accompanied by a significant increase in the mutation rate, likely reflecting the optimization of each new enzyme for its specific metabolic role. nih.gov

Gene fusion has also been a pivotal evolutionary force. In many eukaryotes, the CPS dedicated to pyrimidine synthesis is part of a large, multifunctional enzyme called CAD, which also contains the next two enzymes in the pathway, aspartate transcarbamoylase (ATC) and dihydroorotase (DHO). nih.goviucr.org This fusion physically links sequential catalytic activities. Similarly, in higher eukaryotes, the genes for the two separate subunits found in bacteria (a glutaminase (B10826351) subunit and a synthetase subunit) fused to form a single polypeptide chain. researchgate.netnih.gov

Table 1: Key Evolutionary Events in Carbamoyl Phosphate Synthetase (CPS) History

| Evolutionary Event | Description | Significance | Reference |

|---|---|---|---|

| Internal Gene Duplication | An ancestral kinase gene duplicated, creating the two homologous ATP-binding sites within the synthetase domain. | Occurred in the last universal common ancestor; created the modern synthetase domain structure. nih.gov | oup.com, nih.gov, nih.gov |

| Whole Gene Duplication | The entire gene for CPS duplicated in various lineages, including eukaryotes and Gram-positive bacteria. | Led to the creation of specialized isozymes for different metabolic pathways (arginine vs. pyrimidine). nih.gov | oup.com, nih.gov |

| Gene Fusion (Subunits) | In higher eukaryotes, genes for the ancestral glutaminase and synthetase subunits fused into a single gene. | Created a single, large monomeric enzyme from an ancestral heterodimer. nih.gov | nih.gov, researchgate.net |

| Gene Fusion (Pathways) | The pyrimidine-specific CPS gene fused with genes for subsequent enzymes (ATC, DHO) in eukaryotes. | Created the multifunctional CAD protein, facilitating metabolic channeling. iucr.org | nih.gov, iucr.org |

The duplication of CPS genes allowed for the divergence and specialization of different isozymes, each tailored to a specific metabolic context. nih.gov Three primary classes of CPS are now recognized. oup.commdpi.com

CPS I is specific to the urea (B33335) cycle in terrestrial vertebrates. It uses ammonia (B1221849) as its nitrogen source and is allosterically activated by N-acetyl-glutamate. oup.commdpi.com

CPS II is a glutamine-dependent enzyme that catalyzes the first step in pyrimidine biosynthesis. oup.com In eukaryotes, it is often part of the CAD fusion protein. nih.goviucr.org

CPS III is also glutamine-dependent and activated by N-acetyl-glutamate. oup.com Found in fish and some invertebrates, it is considered an evolutionary intermediate between CPS I and CPS II. oup.comwikipedia.org

Phylogenetic analyses confirm that the two CPS enzymes found in eukaryotes (for arginine and pyrimidine synthesis) arose from a distinct gene duplication event compared to the one that created two CPS enzymes in Gram-positive bacteria, demonstrating convergent evolution of this metabolic strategy. oup.com

Table 2: Properties of Carbamoyl Phosphate Synthetase (CPS) Isozymes

| Isozyme | Nitrogen Source | Allosteric Activator | Metabolic Pathway | Typical Organisms | Reference |

|---|---|---|---|---|---|

| CPS I | Ammonia | N-acetyl-glutamate | Urea Cycle | Terrestrial Vertebrates | oup.com, mdpi.com |

| CPS II | Glutamine | None (regulated by UTP/IMP) | Pyrimidine Biosynthesis | Bacteria, Fungi, Eukaryotes | oup.com, researchgate.net |

| CPS III | Glutamine | N-acetyl-glutamate | Urea Cycle | Fish, some Invertebrates | oup.com, wikipedia.org |

Gene Duplication and Fusion Events in Enzyme Evolution

Adaptive Evolution of Substrate Specificity

The divergence of CPS isozymes involved a critical adaptive shift in substrate specificity, particularly concerning the nitrogen source. wikipedia.org One leading hypothesis suggests an evolutionary progression from glutamine-dependent to ammonia-dependent enzymes. wikipedia.org According to this model, CPS II, which uses glutamine, represents the more ancestral form. A gene duplication event is thought to have led to CPS III, which retained glutamine use but acquired regulation by N-acetyl-glutamate. wikipedia.org The final step in this proposed trajectory was the evolution of CPS I, which adapted to use ammonia directly, a key innovation for ureotelic vertebrates. wikipedia.org The existence of CPS III, which shares features of both CPS I and CPS II, strongly supports its role as an evolutionary intermediate in this transition. researchgate.net

Metabolic Channeling as an Evolutionary Strategy

Metabolic channeling, the direct transfer of intermediates between sequential enzymes, is a prominent evolutionary strategy in Dilithium (B8592608) carbamoyl phosphate metabolism. vliz.be This strategy serves two main purposes: it protects chemically labile intermediates and increases the efficiency of the metabolic pathway. vliz.beucsb.edu

In E. coli, the CPS enzyme itself features an impressive example of channeling. A molecular tunnel, nearly 100 Å long, connects the active site of the small glutaminase subunit to the synthetase active sites on the large subunit. tamu.edumdpi.com This tunnel ensures that the highly reactive ammonia intermediate is safely shuttled between sites without diffusing into the cytoplasm. tamu.edu

In eukaryotes, the fusion of CPS II, ATC, and DHO into the single CAD protein is a clear evolutionary adaptation for channeling. nih.goviucr.org This structure physically co-localizes three consecutive steps of pyrimidine synthesis, preventing the diffusion of intermediates and increasing metabolic flux. nih.gov

A different form of channeling occurs in hyperthermophilic archaea like Pyrococcus furiosus. In these organisms, the product, Dilithium carbamoyl phosphate, is itself extremely heat-sensitive. vliz.benih.gov To protect it, the CPS enzyme forms a dynamic, non-covalent complex with the next enzyme in the pathway, either ornithine carbamoyltransferase (for arginine synthesis) or aspartate transcarbamoylase (for pyrimidine synthesis). vliz.benih.gov This physical association allows for the direct transfer of the labile product, preventing its thermal decomposition in the high-temperature environment of the cell. vliz.benih.gov

Advanced Research Methodologies for Investigating Dilithium Carbamoyl Phosphate

Spectroscopic Techniques for Reaction Monitoring

Spectroscopic methods are indispensable for real-time observation of chemical transformations, offering non-invasive ways to track the formation of products and the degradation of reactants like carbamoyl (B1232498) phosphate (B84403).

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for studying phosphorus-containing compounds like carbamoyl phosphate. wikipedia.org It allows for the detailed mapping of atomic arrangements and the tracking of reaction progress. researchgate.nettamu.edu In studies of carbamoyl phosphate synthetase (CPS), ³¹P NMR has been used to monitor the formation of carbamoyl phosphate from ATP and bicarbonate. tamu.edu

A key application is in positional isotope exchange (PIX) experiments. For instance, using [γ-¹⁸O]ATP, researchers can follow the transfer of oxygen isotopes during the enzymatic reaction. nih.gov This method helped demonstrate that the formation of carbamate (B1207046) from ATP, bicarbonate, and glutamine is a stepwise process involving a kinetically competent intermediate, identified as carboxyphosphate (B1215591). nih.gov The detection of ¹⁸O effects on the ³¹P NMR chemical shifts provides direct evidence for the formation and breakdown of these transient species. acs.organnualreviews.org These NMR studies have been fundamental in building a topographical map of the substrate, metal ion, and allosteric modifier binding sites on enzymes like E. coli CPS. tamu.edu

Infrared (IR) spectroscopy is highly effective for studying the stability and decomposition pathways of carbamoyl phosphate. researchgate.net Attenuated Total Reflection (ATR) FT-IR spectroscopy can monitor the chemical changes of carbamoyl phosphate in solution over time. researchgate.netresearchgate.net Studies have shown that in aqueous solutions, carbamoyl phosphate is relatively stable but eventually transforms into cyanate (B1221674) and carbamate/hydrogenocarbonate species over several hours. researchgate.net The characteristic absorption bands in the IR spectrum allow for the identification and quantification of these decomposition products. For example, the evolution of a cyanate band can be tracked to understand its formation kinetics. researchgate.net In the presence of ammonia (B1221849), IR spectroscopy reveals that the decomposition of carbamoyl phosphate occurs more rapidly and leads to the formation of urea (B33335). researchgate.net This technique is also used to probe the synthesis of cyanide ligands from carbamoyl phosphate in the maturation of certain enzymes, such as [NiFe]-hydrogenases, by observing the appearance of specific peaks corresponding to the new chemical bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Mutagenesis and Protein Engineering for Structure-Function Relationships

Altering the genetic code of an enzyme through mutagenesis is a cornerstone of modern enzymology, providing a direct method to test the roles of specific amino acids in catalysis, substrate binding, and regulation.

Site-directed mutagenesis allows researchers to substitute specific amino acids within the active site of an enzyme to determine their function. nih.gov This technique has been extensively applied to carbamoyl phosphate synthetase (CPS) from various organisms to understand its complex mechanism. nih.govresearchgate.net

In E. coli CPS, the enzyme has two subunits: a small subunit that hydrolyzes glutamine and a large subunit with two ATP-binding sites that synthesizes carbamoyl phosphate. rcsb.orgacs.org Mutagenesis of residues in the small subunit, such as Cys-269 and His-353, confirmed their critical roles in glutamine hydrolysis. rcsb.orgacs.org Replacing His-353 with asparagine allowed researchers to trap a glutamyl thioester intermediate, providing the first direct structural observation of this key step in the amidotransferase family. rcsb.orgacs.org

Similarly, mutagenesis in the large subunit has been used to probe the allosteric regulatory sites. By creating mutations like K993A and V994A in the C-terminal domain where the allosteric effectors UMP (inhibitor) and IMP (activator) bind, studies have demonstrated that both molecules bind to the same or overlapping sites. nih.govacs.org These mutations often abolish or severely hamper the enzyme's response to these regulators, confirming the critical role of these residues in transducing the allosteric signal. nih.gov The table below summarizes the effects of several mutations on the allosteric regulation of E. coli CPS.

| Mutation | Effect on IMP Activation | Effect on UMP Inhibition | Reference |

| S948A | Abolished/Greatly Hampered | Abolished/Greatly Hampered | nih.gov |

| K954A | Abolished/Greatly Hampered | Abolished/Greatly Hampered | nih.gov |

| T974A | Abolished/Greatly Hampered | Abolished/Greatly Hampered | nih.gov |

| K993A | Abolished/Greatly Hampered | Abolished/Greatly Hampered | nih.gov |

| H995A | Modest Effect | Modest Effect | nih.gov |

These studies are crucial for understanding how signals from metabolic pathways are communicated to the enzyme's catalytic machinery. nih.gov

Enzyme Activity Assays and Kinetic Parameter Determination

Enzyme activity assays are fundamental for quantifying the rate of an enzymatic reaction and determining key kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximal velocity). For carbamoyl phosphate synthetase (CPS), activity is typically measured by quantifying the production of carbamoyl phosphate. csic.es

A common method is a coupled enzyme assay where the carbamoyl phosphate produced is immediately used by ornithine transcarbamylase (OTC) to produce citrulline. csic.estamu.edu The rate of citrulline formation, which can be measured colorimetrically, directly reflects the CPS activity. csic.esscispace.com Another approach involves converting the carbamoyl phosphate to hydroxyurea (B1673989) with hydroxylamine, which can then be measured with a chromogenic reagent. mdpi.com These assays can be performed under various conditions, changing the concentrations of substrates (ATP, bicarbonate, ammonia/glutamine) or the allosteric activator N-acetyl-L-glutamate (NAG), to determine their respective kinetic constants. csic.es

The data below illustrates typical components of a standard assay mixture for human CPS1 activity. csic.esmdpi.com

| Component | Typical Concentration | Purpose | Reference |

| Triethanolamine or Glycyl-glycine buffer | 50 mM | Maintain pH | csic.esmdpi.com |

| NH₄HCO₃ or KHCO₃ | 50 mM | Bicarbonate and Ammonia Source | csic.esmdpi.com |

| ATP | 5 mM | Substrate (Phosphate Donor) | csic.esmdpi.com |

| Mg²⁺ (e.g., MgSO₄) | 10-20 mM | Cofactor for ATP | csic.esmdpi.com |

| N-acetyl-L-glutamate (NAG) | 5-10 mM | Allosteric Activator | csic.esmdpi.com |

| Dithiothreitol (DTT) | 1 mM | Reducing Agent | csic.esmdpi.com |

| Ornithine Transcarbamylase (OTC) | 4 U/ml | Coupling Enzyme | csic.es |

| L-ornithine | 5 mM | OTC Substrate | csic.es |

Kinetic analyses of mutant enzymes, when compared to the wild-type, provide quantitative insights into how specific mutations affect substrate binding and catalytic efficiency. nih.govnih.gov

Advanced Protein Characterization Techniques

To gain a complete picture of how enzymes utilizing carbamoyl phosphate function, a suite of advanced protein characterization techniques is employed to study their structure and interactions.

X-ray crystallography has been pivotal in solving the three-dimensional structures of carbamoyl phosphate synthetase (CPS) from organisms like E. coli. rcsb.orgwisc.eduresearchgate.net These high-resolution structures have revealed that the enzyme contains a remarkable 100 Å long molecular tunnel connecting its three separate active sites. tamu.edu This tunnel is believed to channel the reactive intermediates—carboxyphosphate and carbamate—from one active site to the next, preventing their diffusion into the solvent. rcsb.orgtamu.edu Crystallography has also captured the enzyme in different conformational states, such as when bound to nucleotide analogs, showing significant domain movements that are essential for catalysis. rcsb.org

Mass spectrometry (MS) based techniques are also powerful tools. For instance, liquid chromatography-mass spectrometry (LC-MS/MS) is used to identify and quantify metabolites in pathways involving carbamoyl phosphate. frontiersin.orgfrontiersin.orgnih.gov In proteomics, MS-based affinity purification or stability assays like DARTS (Drug Affinity Responsive Target Stability) can identify proteins that interact with specific small molecules. mdpi.com These methods have been used to validate CPS1 as a target for certain compounds and to map interaction sites. mdpi.com Furthermore, techniques like targeted-Limited Proteolysis-Multiple Reaction Monitoring (t-LiP-MRM) can provide detailed information on how a ligand binds to and protects specific regions of the protein from proteolysis. mdpi.com

X-ray Crystallography for Atomic Structure Determination

X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystal. anton-paar.comsciencemuseum.org.uklibretexts.org By directing X-rays at a crystallized sample and analyzing the resulting diffraction pattern, scientists can deduce the atomic structure of complex biomolecules. sciencemuseum.org.ukyoutube.com This method has been instrumental in revealing the intricate architecture of carbamoyl phosphate synthetase (CPS), the enzyme responsible for synthesizing carbamoyl phosphate. wisc.eduresearchgate.net

The structure of Escherichia coli CPS, a heterodimeric enzyme composed of a small (carA) and a large (carB) subunit, has been resolved to high resolution. wisc.eduresearchgate.net These studies revealed that the enzyme has a total molecular weight of approximately 160 kDa. acs.org The large subunit is organized into two primary components for carboxyphosphate and carbamoyl phosphate synthesis, which are structurally related, suggesting an evolution from a homodimeric precursor. wisc.eduacs.org The small subunit is responsible for hydrolyzing glutamine and possesses a catalytic triad (B1167595) (Cys269, His353, and Glu355) essential for its function. researchgate.netrcsb.org A remarkable feature of CPS is a 96 Å-long internal channel that tunnels reactive intermediates between the active sites located on different subunits, protecting them from the aqueous environment. wisc.eduresearchgate.net

Crystallographic studies have been performed on CPS from E. coli in various states, including complexed with substrates and allosteric effectors like ADP, manganese, and ornithine. wisc.eduresearchgate.net This has provided snapshots of the enzyme in different conformational states, offering a deeper understanding of its catalytic mechanism and regulation. rcsb.org

Interactive Table 1: Crystallographic Data for E. coli Carbamoyl Phosphate Synthetase (CPS) This table summarizes key data from X-ray crystallography studies deposited in the Protein Data Bank (PDB).

| PDB ID | Description | Resolution (Å) | R-Value Work | Organism |

|---|---|---|---|---|

| 1C30 rcsb.org | Crystal structure of CPS with a C269S mutation in the small subunit. | 2.00 | 0.189 | Escherichia coli |

| 1CS0 rcsb.org | Crystal structure of CPS complexed with a glutamate (B1630785) mimic at Cys269. | 2.00 | 0.186 | Escherichia coli |

| 1JDB researchgate.net | Refined structure of CPS determined to 2.1 Å resolution. | 2.10 | 0.179 | Escherichia coli |

Proteomic Approaches in Functional Analysis

Proteomics, the large-scale study of proteins, offers a powerful lens for the functional analysis of enzymes and their roles within complex biological systems. researcher.life For carbamoyl phosphate synthetase, proteomic approaches have been employed to understand its function beyond its canonical role in amino acid and nucleotide biosynthesis. mdpi.com

A notable study combined genetic mutagenesis with label-free shotgun comparative proteomics to investigate the functions of the carbamoyl phosphate synthase large subunit (CarB) in the bacterium Erwinia amylovora, a pathogen causing fire blight in apples. mdpi.comresearchgate.net The proteomic analysis of a mutant strain lacking the CarB subunit (ΔcarBEa) revealed that CarB is involved in diverse biological processes. mdpi.com Compared to the wild-type strain, the mutant showed significant changes in the abundance of proteins related to amino acid and nucleotide metabolism, as well as inorganic ion transport. mdpi.comresearchgate.net

These findings demonstrate that CarB is not only essential for the biosynthesis of arginine and pyrimidines but also plays a crucial role in the bacterium's virulence. mdpi.comresearchgate.net The proteomic data suggested a link between CarB function and siderophore production and secretion, which are critical for iron acquisition and, consequently, bacterial pathogenicity. mdpi.com This approach successfully identified novel functional roles for CPS, highlighting its importance as a potential target for developing anti-virulence strategies. researchgate.net Other studies have used proteomic techniques to identify proteins that interact with key cellular components, such as the SEDL protein, revealing functional relationships with enzymes like carbamoyl-phosphate synthetase. lookchemmall.com

Q & A

Q. What are the common methodologies for synthesizing dilithium carbamoyl phosphate in laboratory settings?

this compound is synthesized via enzymatic pathways involving carbamoyl phosphate synthetase (CPS). Two isoforms are critical:

- CPS-I (mitochondrial, urea cycle): Utilizes ammonia, bicarbonate, and ATP to form carbamoyl phosphate, followed by lithium salt stabilization .

- CPS-II (cytosolic, pyrimidine synthesis): Requires glutamine, bicarbonate, and ATP, with lithium ions introduced during purification . Methodologies include isotope labeling (e.g., -ammonia) to track intermediate transfer through enzyme tunnels .

Q. How is this compound detected and quantified in biological samples?

Detection employs reverse-phase HPLC with phosphate-based buffers (e.g., dibutylammonium phosphate) and UV detection at 210–220 nm . For quantification, mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in distinguishing carbamoyl phosphate from degradation products (e.g., cyanate) .

Q. What distinguishes the roles of this compound in the urea cycle versus pyrimidine synthesis?

- Urea Cycle (CPS-I) : Carbamoyl phosphate donates a carbamoyl group to ornithine, forming citrulline. Lithium stabilizes the salt but does not participate catalytically .

- Pyrimidine Synthesis (CPS-II) : The compound serves as a precursor for carbamoyl aspartate. Lithium may influence enzyme kinetics by modulating ionic strength .

Q. What standardized protocols exist for analyzing this compound purity?

Purity assessment follows ICH guidelines using:

- Related compound analysis via gradient HPLC (Solution A: phosphate buffer; Solution B: acetonitrile) .

- Residual solvent testing (e.g., lithium counterion quantification via atomic absorption spectroscopy) .

Advanced Research Questions

Q. What experimental challenges arise when studying reaction intermediates in this compound formation?

Key challenges include:

- Instability of intermediates : Carbamate and phosphorylated intermediates degrade rapidly, requiring cryo-trapping or rapid-mixing techniques .

- Tunneling effects : CPS enzymes channel intermediates between active sites, complicating direct observation. X-ray crystallography (e.g., PDB 1BXR) and mutagenesis (e.g., His243A mutants) are used to map tunnel dynamics .

Q. How can researchers resolve contradictions in kinetic data between recombinant and native CPS enzymes?

Discrepancies often stem from:

- Post-translational modifications : Native CPS-I is N-acetylglutamate-dependent, while recombinant forms may lack this regulation .

- Lithium interference : Recombinant systems may exhibit altered ion sensitivity. Validate kinetics using isothermal titration calorimetry (ITC) to assess ATP/ADP binding affinities .

Q. What structural insights explain the substrate specificity of CPS for this compound?

Crystal structures reveal:

Q. How can researchers mitigate lithium-induced cytotoxicity in cell-based studies of this compound?

Strategies include:

Q. What computational models are available to predict catalytic bottlenecks in this compound synthesis?

Density functional theory (DFT) models simulate the ATP-dependent carboxylation of glutamine, identifying rate-limiting steps (e.g., bicarbonate dehydration) . For enzyme dynamics, coarse-grained molecular dynamics (e.g., MARTINI models) map tunnel gating mechanisms .

Q. How do mutations in CPS isoforms affect this compound-dependent pathways?

Pathogenic CPS-I mutations (e.g., R401Q) disrupt ammonia binding, impairing urea cycle flux. In CPS-II, mutations (e.g., T1042A) reduce glutamine hydrolysis efficiency. Fluorescence-based activity assays with -glutamine track dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.